molecular formula C7H16ClNO2 B555405 (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride CAS No. 219310-10-8

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride

Cat. No. B555405
M. Wt: 145,20*36,45 g/mole
InChI Key: RWKVKXFASXUCRV-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride” is likely a derivative of hexanoic acid, which is a six-carbon fatty acid. The “3-Amino” and “4-methyl” denote the presence of an amino group and a methyl group at the 3rd and 4th carbon atoms, respectively . The (3R,4S) indicates the stereochemistry of the molecule, with the 3rd carbon having an R-configuration and the 4th carbon having an S-configuration .


Molecular Structure Analysis

The molecule likely has a linear backbone (due to the hexanoic acid) with an amino group (-NH2) at the 3rd carbon and a methyl group (-CH3) at the 4th carbon . The presence of these groups will impact the molecule’s polarity and potentially its interactions with other molecules .


Chemical Reactions Analysis

The amino group in the molecule could participate in various chemical reactions, such as acting as a base to accept a proton or forming amides via condensation reactions . The carboxylic acid group could also engage in reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amino and carboxylic acid groups could enhance its solubility in water .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the nature of its degradation products. Standard safety practices should be followed when handling it .

properties

IUPAC Name

(3R,4S)-3-amino-4-methylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5(2)6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKVKXFASXUCRV-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride

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